molecular formula C6H11K2O9P B15206647 A-L-galactose-1-phosphate dipotassium salt

A-L-galactose-1-phosphate dipotassium salt

Cat. No.: B15206647
M. Wt: 336.32 g/mol
InChI Key: KCIDZIIHRGYJAE-VMKIRZOFSA-L
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Description

Significance of Galactose-1-Phosphate within General Carbohydrate Metabolism

Galactose-1-phosphate is a pivotal molecule in the Leloir pathway, the primary route for the conversion of galactose to glucose. wikipedia.orgwikipedia.org This pathway is essential for the utilization of galactose derived from dietary sources, most notably from the disaccharide lactose (B1674315) found in milk and dairy products. wikipedia.org The initial step in this pathway involves the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. mdpi.com Subsequently, galactose-1-phosphate is converted to UDP-galactose by the enzyme galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgwikipedia.org UDP-galactose can then be epimerized to UDP-glucose, which can enter mainstream glucose metabolism, including glycolysis for energy production or glycogenesis for storage. wikipedia.org The proper functioning of this pathway is critical, and genetic defects in the enzymes involved can lead to the metabolic disorder galactosemia, characterized by the toxic accumulation of galactose-1-phosphate. wikipedia.org

Distinction and Academic Relevance of Galactose Stereoisomers: D- and L-Forms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of galactose, the D- and L-forms are enantiomers, meaning they are non-superimposable mirror images of each other. This seemingly subtle difference in spatial arrangement has profound implications for their biological activity, as enzymes are highly specific to the stereochemistry of their substrates. The vast majority of galactose found in nature and utilized in mammalian metabolism is D-galactose. Consequently, the enzymes of the Leloir pathway are specific for D-galactose and its derivatives. wikipedia.org

However, L-galactose and its phosphorylated form, L-galactose-1-phosphate, are not merely chemical curiosities. They have been identified in specific biological contexts, particularly in plants and some bacteria, where they participate in unique metabolic pathways. The academic relevance of studying these L-forms lies in understanding the full spectrum of carbohydrate metabolism in nature and exploring metabolic pathways that diverge from the well-trodden paths of mammalian biochemistry.

The compound in focus, A-L-galactose-1-phosphate dipotassium (B57713) salt, possesses a specific stereochemistry. The "A" or alpha designation refers to the orientation of the hydroxyl group at the anomeric carbon (C1). In the alpha anomer of L-galactose, this hydroxyl group is on the opposite side of the ring from the CH2OH group (at C5). The "L" designation indicates that the hydroxyl group on the chiral carbon furthest from the anomeric carbon (C5) is oriented to the left in a Fischer projection. The phosphate (B84403) group is attached to the anomeric carbon at position 1. The dipotassium salt form indicates that two potassium ions are associated with the negatively charged phosphate group.

Table 1: Chemical Properties of A-L-Galactose-1-Phosphate Dipotassium Salt

PropertyValue
IUPAC Name dipotassium;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Molecular Formula C₆H₁₁K₂O₉P
Molecular Weight 372.3 g/mol
Canonical SMILES C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Data sourced from PubChem CID 46173228.

While research on D-galactose-1-phosphate is extensive due to its role in human metabolism and disease, the academic inquiry into A-L-galactose-1-phosphate is more specialized, primarily focusing on non-mammalian biological systems.

Ascorbate (B8700270) Biosynthesis in Plants: A significant body of research has elucidated the role of L-galactose-1-phosphate as a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants. pnas.orgnih.gov This pathway, often referred to as the "Smirnoff-Wheeler" pathway, begins with GDP-D-mannose and proceeds through a series of enzymatic steps to produce L-ascorbic acid. Two critical enzymes in this pathway directly involve L-galactose-1-phosphate:

L-galactose-1-phosphate phosphatase: This enzyme catalyzes the dephosphorylation of L-galactose-1-phosphate to yield L-galactose. Studies have identified and characterized this highly specific phosphatase in plants like Arabidopsis thaliana and kiwifruit. nih.gov

L-galactose guanyltransferase: This enzyme is responsible for the synthesis of L-galactose-1-phosphate from GDP-L-galactose. pnas.org

The discovery and characterization of these enzymes have been pivotal in understanding how plants synthesize this essential vitamin.

Bacterial Metabolism: Research has also uncovered a metabolic pathway for L-galactose in the prevalent human gut bacterium, Bacteroides vulgatus. This novel pathway involves a series of previously uncharacterized enzymes that convert L-galactose to D-tagaturonate. While this research focuses on the metabolism of L-galactose, it highlights the existence of enzymatic machinery in the gut microbiome capable of processing this L-sugar, suggesting that its phosphorylated derivatives may also play a role in these microbial metabolic networks.

Table 2: Key Research Findings on L-Galactose-1-Phosphate

Research AreaKey FindingsOrganism(s)
Ascorbate Biosynthesis L-galactose-1-phosphate is a crucial intermediate.Plants (e.g., Arabidopsis thaliana, kiwifruit)
Identification and characterization of L-galactose-1-phosphate phosphatase.Plants
Identification and characterization of L-galactose guanyltransferase.Plants
Bacterial Metabolism Discovery of a novel metabolic pathway for L-galactose.Bacteroides vulgatus (human gut bacterium)

It is important to note that currently, there is no established role for A-L-galactose-1-phosphate in mammalian metabolism. The enzymes of the human Leloir pathway are stereospecific for the D-isomers of galactose and its derivatives. Therefore, the academic relevance of this compound is primarily within the realms of plant biochemistry and microbiology. Future research may uncover additional roles for this compound in other organisms or even in specific, yet-to-be-discovered mammalian pathways.

Properties

Molecular Formula

C6H11K2O9P

Molecular Weight

336.32 g/mol

IUPAC Name

dipotassium;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m0../s1

InChI Key

KCIDZIIHRGYJAE-VMKIRZOFSA-L

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Origin of Product

United States

Theoretical Frameworks for L Galactose Metabolism and A L Galactose 1 Phosphate Dynamics

Hypothetical Pathways for L-Galactose Processing

Scientific research has pointed towards specialized pathways for L-galactose metabolism, most notably in plants for the biosynthesis of ascorbate (B8700270) (Vitamin C) and in certain bacteria. These pathways are distinct from the catabolic route of D-galactose.

A key postulated step in some L-galactose metabolic pathways is its phosphorylation to form L-galactose-1-phosphate. In the context of ascorbate biosynthesis in plants, this phosphorylation is a crucial activation step. The enzyme responsible for this reaction is not a simple kinase acting on free L-galactose. Instead, the pathway proceeds through nucleotide sugar intermediates.

The primary route to L-ascorbate in plants, often referred to as the L-galactose pathway, begins with GDP-D-mannose. nih.govnih.gov This molecule is converted to GDP-L-galactose by the enzyme GDP-mannose-3',5'-epimerase. frontiersin.org Subsequently, the enzyme GDP-L-galactose phosphorylase (also known as VTC2 and VTC5 in Arabidopsis) catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate and GMP. nih.gov This step is considered a committed step in ascorbate synthesis. researchgate.net

L-galactose-1-phosphate is then dephosphorylated by a specific L-galactose-1-phosphate phosphatase to yield L-galactose. researchgate.net The resulting L-galactose is then oxidized by L-galactose dehydrogenase to form L-galactono-1,4-lactone, the final precursor for L-ascorbic acid. nih.gov

In contrast, a novel metabolic pathway for L-galactose has been identified in the gut bacterium Bacteroides vulgatus. This pathway does not appear to involve phosphorylation of L-galactose at the 1-position. Instead, L-galactose is directly oxidized by L-galactose dehydrogenase to L-galactono-1,5-lactone. nih.govacs.org

The following table summarizes the key enzymes and intermediates in the postulated plant ascorbate biosynthesis pathway involving L-galactose-1-phosphate.

StepSubstrateEnzymeProductOrganism/Pathway
1GDP-D-mannoseGDP-mannose-3',5'-epimeraseGDP-L-galactosePlants (Ascorbate Synthesis)
2GDP-L-galactoseGDP-L-galactose phosphorylase (VTC2/VTC5)L-Galactose-1-phosphate + GMPPlants (Ascorbate Synthesis)
3L-Galactose-1-phosphate L-galactose-1-phosphate phosphataseL-Galactose + PiPlants (Ascorbate Synthesis)
4L-GalactoseL-galactose dehydrogenaseL-galactono-1,4-lactonePlants (Ascorbate Synthesis)
5L-galactono-1,4-lactoneL-galactono-1,4-lactone dehydrogenaseL-Ascorbic acidPlants (Ascorbate Synthesis)

The Leloir pathway is the primary route for D-galactose catabolism in a wide range of organisms, from bacteria to humans. asm.orgwikipedia.org This pathway ultimately converts D-galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. microbenotes.commhmedical.com A comparative analysis highlights the fundamental differences between the processing of D-galactose and the hypothetical pathways for L-galactose.

The initial step in the Leloir pathway involves the phosphorylation of α-D-galactose to α-D-galactose-1-phosphate by the enzyme galactokinase, utilizing ATP. patsnap.comresearchgate.net This is a direct phosphorylation of the free sugar, a stark contrast to the formation of L-galactose-1-phosphate from a nucleotide sugar precursor in the plant ascorbate pathway.

Following its formation, D-galactose-1-phosphate is converted to UDP-galactose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT), which uses UDP-glucose as a co-substrate. wikipedia.orgwikipedia.org UDP-galactose is then epimerized to UDP-glucose by UDP-galactose 4'-epimerase (GALE). nih.gov This allows for the net conversion of D-galactose into an intermediate of glucose metabolism.

The table below provides a comparative overview of the key steps in the Leloir pathway for D-galactose and the postulated L-galactose pathway in plants.

FeatureLeloir Pathway (D-Galactose)Postulated Plant Pathway (L-Galactose)
Initial Substrate D-GalactoseGDP-D-mannose
Phosphorylation Step D-Galactose + ATP → D-Galactose-1-P + ADPGDP-L-galactose → L-Galactose-1-P + GMP
Key Enzyme for Phosphorylation GalactokinaseGDP-L-galactose phosphorylase
Involvement of Nucleotide Sugars UDP-glucose is a co-substrate for GALTGDP-L-galactose is the precursor
Immediate Fate of Sugar-1-Phosphate Conversion to UDP-galactoseDephosphorylation to L-galactose
Primary Metabolic Goal Catabolism for energy production (conversion to glucose-1-phosphate)Biosynthesis of L-ascorbic acid

Potential Integration of A-L-Galactose-1-Phosphate into Nucleotide Sugar Metabolism

In the context of the plant ascorbate pathway, α-L-galactose-1-phosphate is directly derived from a nucleotide sugar, GDP-L-galactose. nih.gov This pathway illustrates a clear link between L-galactose metabolism and nucleotide sugar pools. The formation of L-galactose-1-phosphate is a result of the cleavage of the pyrophosphate bond in GDP-L-galactose.

While the primary described fate of L-galactose-1-phosphate in this pathway is dephosphorylation, it is theoretically possible that it could be a substrate for a pyrophosphorylase, analogous to the reaction that forms UDP-glucose from glucose-1-phosphate and UTP. Such an enzyme, an "L-galactose-1-phosphate uridylyltransferase" or a similar pyrophosphorylase, could potentially synthesize a UDP-L-galactose or another nucleotide-activated form of L-galactose. However, evidence for such a direct integration back into the nucleotide sugar pool from L-galactose-1-phosphate is currently lacking in the scientific literature.

In some plant species, GDP-L-galactose can also be a precursor for the synthesis of cell wall polysaccharides, indicating a broader role for this nucleotide sugar beyond ascorbate synthesis. frontiersin.org

Speculated Roles of A-L-Galactose-1-Phosphate as a Metabolic Intermediate or Byproduct

Based on current knowledge, the primary and well-defined role of α-L-galactose-1-phosphate is that of a crucial metabolic intermediate in the biosynthesis of L-ascorbic acid in plants. nih.govnih.gov In this pathway, its formation and subsequent dephosphorylation are essential sequential steps. It is not considered a metabolic byproduct, but rather a necessary molecule in the synthetic chain.

Outside of this specific and significant pathway, the role of α-L-galactose-1-phosphate is less clear. In organisms that utilize alternative L-galactose metabolic routes, such as the oxidative pathway in Bacteroides vulgatus, L-galactose-1-phosphate does not appear to be formed, and thus would not be an intermediate or a byproduct. nih.gov

The accumulation of sugar-phosphates can sometimes lead to cellular toxicity, as seen with D-galactose-1-phosphate in galactosemia. nih.gov It is plausible that the cellular concentration of L-galactose-1-phosphate is tightly regulated to prevent any potential adverse effects, which would be consistent with its role as a transient intermediate in a biosynthetic pathway.

Enzymatic Studies and Investigations of A L Galactose 1 Phosphate Interactions

Substrate Specificity and Reactivity with Known Sugar Kinases and Phosphoryltransferases

The enzymatic synthesis and subsequent conversion of α-L-galactose-1-phosphate are governed by enzymes with high substrate specificity, which distinguishes its metabolism from that of its D-enantiomer.

Galactokinase (GALK) is the first committed enzyme in the Leloir pathway, responsible for the ATP-dependent phosphorylation of α-D-galactose to α-D-galactose-1-phosphate. Studies on galactokinases from various species, including humans, demonstrate a high degree of specificity for the D-configuration of galactose. For instance, human galactokinase does not phosphorylate sugars such as L-arabinose, D-fucose, or D-glucose, indicating a strict requirement for the specific stereochemistry of D-galactose. This high specificity implies that L-galactose is not a substrate for the galactokinases of the Leloir pathway, and therefore, α-L-galactose-1-phosphate is not formed through this mechanism.

Instead, the biosynthesis of α-L-galactose-1-phosphate has been identified in the Smirnoff-Wheeler pathway for ascorbate (B8700270) (Vitamin C) synthesis in plants. In this pathway, the formation of L-galactose-1-phosphate is not catalyzed by a kinase. Instead, the enzyme GDP-L-galactose phosphorylase (GGP), also known as VTC2, catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate. This reaction is a phosphorolysis, not a phosphorylation from ATP, highlighting a fundamentally different mechanism for the synthesis of L-galactose-1-phosphate compared to its D-isomer. GGP is considered the first committed and a key regulatory step in the ascorbate biosynthesis pathway.

Galactose-1-phosphate uridylyltransferase (GALT) is a central enzyme in the Leloir pathway that catalyzes the reversible transfer of a UMP group from UDP-glucose to D-galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. The enzyme's active site is highly specific for D-galactose-1-phosphate, and there is no evidence to suggest that α-L-galactose-1-phosphate can act as a substrate.

However, the potential for α-L-galactose-1-phosphate to act as an inhibitor of GALT is a subject of consideration due to its structural similarity to the native substrate. Studies on GALT inhibition have shown that substrate analogs can act as competitive inhibitors. For example, 2-fluorinated galactose-1-phosphate has been demonstrated to competitively inhibit human GALT (hGALT) with an inhibition constant (Kᵢ) of 0.9 mM. This suggests that molecules resembling the natural substrate can bind to the active site and block its function. While direct studies on α-L-galactose-1-phosphate are lacking, it is plausible that it could exert a similar inhibitory effect on GALT.

In its native biological context within the Smirnoff-Wheeler pathway, α-L-galactose-1-phosphate is a substrate for a different class of enzyme: L-galactose-1-phosphate phosphatase (GPP) . This enzyme specifically hydrolyzes the phosphate (B84403) group from L-galactose-1-phosphate to produce L-galactose, which is the next step in the pathway to ascorbate.

Exploration of Epimerase Activity Towards A-L-Galactose-1-Phosphate and Related Sugar Phosphates

In the Leloir pathway, the enzyme UDP-galactose 4'-epimerase (GALE) catalyzes the interconversion of UDP-D-galactose and UDP-D-glucose, a critical step for integrating galactose into mainstream glucose metabolism. This epimerization occurs at the C4 position of the hexose (B10828440) moiety of the UDP-sugar. There is no scientific evidence indicating that GALE or other known epimerases can act on α-L-galactose-1-phosphate.

The stereochemistry of L-galactose is established earlier in the Smirnoff-Wheeler pathway. The enzyme GDP-D-mannose 3',5'-epimerase (GME) converts GDP-D-mannose into GDP-L-galactose. This epimerization reaction effectively creates the L-galactose precursor before the formation of L-galactose-1-phosphate. Consequently, there is no metabolic requirement for an epimerase to act on L-galactose-1-phosphate itself, as the correct L-configuration is already present.

Kinetic and Mechanistic Analyses of Enzyme-Mediated Conversions Involving A-L-Galactose-1-Phosphate

Kinetic studies of the enzymes in the Smirnoff-Wheeler pathway have provided insights into the regulation and efficiency of L-galactose metabolism. GDP-L-galactose phosphorylase (GGP) is recognized as the primary control point of the pathway, subject to complex regulation, including feedback repression, which controls the flux towards ascorbate synthesis.

More detailed kinetic parameters have been determined for the enzymes that act downstream of L-galactose-1-phosphate formation.

L-galactose-1-phosphate phosphatase (GPP) has been purified and characterized, revealing a high specificity for its substrate. The enzyme is dependent on Mg²⁺ for its activity and exhibits Michaelis-Menten kinetics.

L-galactose dehydrogenase (L-GalDH) has also been extensively studied. It shows a high affinity for L-galactose and is subject to feedback inhibition by the end-product of the pathway, ascorbate, which acts as a competitive inhibitor. This feedback mechanism is crucial for regulating the level of ascorbate in plants.

Kinetic Parameters of L-Galactose Pathway Enzymes

EnzymeSubstrateKₘ (Michaelis Constant)InhibitorsSource OrganismReference
L-galactose-1-phosphate phosphatase (GPP)α-L-galactose-1-phosphate20-40 µMMg²⁺ (>2 mM)Kiwifruit (Actinidia deliciosa)
L-galactose dehydrogenase (L-GalDH)L-galactose116.2 µML-ascorbate (Competitive, Kᵢ = 133.2 µM)Spinach (Spinacia oleracea)
L-galactose dehydrogenase (L-GalDH)L-galactose0.08 - 0.43 mML-ascorbateVarious Plants

Molecular and Cellular Research Models for A L Galactose 1 Phosphate Investigations

Development of In Vitro Enzymatic Assays Utilizing A-L-Galactose-1-Phosphate

The study of enzymes that specifically interact with L-galactose-1-phosphate is fundamental to understanding its biological significance. The development of precise in vitro assays allows for the characterization of enzyme kinetics, substrate specificity, and mechanisms of action in a controlled environment.

Spectrophotometric and fluorometric assays are primary tools for characterizing enzymes that bind to or modify L-galactose-1-phosphate. A key enzyme in the L-ascorbic acid (Vitamin C) biosynthesis pathway in plants, L-galactose-1-phosphate phosphatase (L-gal-1-Pase), has been a major focus of such assay development. nih.govresearchgate.net

A common method is a colorimetric assay that measures the inorganic phosphate (B84403) released upon the hydrolysis of L-galactose-1-phosphate. nih.gov This assay is often performed in a microplate format, where the reaction is initiated by adding the enzyme extract to a solution containing L-galactose-1-phosphate and essential cofactors like magnesium chloride (MgCl₂). The reaction is then stopped, and a reagent containing ammonium (B1175870) molybdate (B1676688) and ascorbate (B8700270) is added, which forms a colored complex with the released phosphate, quantifiable by measuring absorbance. pnas.org

Alternatively, the activity of L-gal-1-Pase can be measured using a coupled enzyme assay. In this setup, the product of the first reaction, L-galactose, becomes the substrate for a second enzyme, L-galactose dehydrogenase. This second reaction uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, reducing it to NADH. The production of NADH can be monitored either spectrophotometrically by the increase in absorbance at 340 nm or fluorometrically by measuring NADH fluorescence, providing a real-time measurement of the L-gal-1-Pase activity. nih.gov

Kinetic characterization of L-gal-1-Pase from various plant sources has been achieved using these methods. For instance, the enzyme purified from kiwifruit berries demonstrated a high affinity for its substrate. nih.gov

Table 1: Kinetic Properties of L-Galactose-1-Phosphate Phosphatase from Different Sources

Parameter Kiwifruit Enzyme Arabidopsis thaliana Enzyme Expressed Kiwifruit Enzyme
KM (L-gal-1-P) 20–40 µM 44 ± 3 µM 150 ± 20 µM
Ka (Mg²⁺) 0.2 ± 0.04 mM 16 ± 4 µM 470 ± 160 µM

| pH Optimum | 7.0 | 6.8–7.0 | 7.0 |

This table presents the Michaelis constant (KM) for the substrate L-galactose-1-phosphate, the activation constant (Ka) for the cofactor Mg²⁺, and the optimal pH for the enzyme's activity. Data sourced from Laing et al., 2004. nih.govpnas.org

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of sugar phosphates and their metabolites. While many MS-based methods have been developed for the D-isomer due to its relevance in galactosemia, these techniques are adaptable for L-galactose-1-phosphate and its derivatives. nih.govmdpi.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful.

In the context of L-galactose-1-phosphate research, MS is used in several capacities. Firstly, it is used to identify and characterize the enzymes that metabolize it. In the study of L-gal-1-Pase, protein preparations were digested with trypsin, and the resulting peptides were analyzed by LC-MS to identify the protein sequence and match it to the corresponding gene. nih.gov

Secondly, LC-MS is used to directly measure L-galactose-1-phosphate and related metabolites in complex biological samples. For instance, the formation of GDP-L-galactose from L-galactose-1-phosphate and GTP in the reverse reaction of a guanyltransferase can be monitored by separating the nucleotide sugars by high-performance liquid chromatography (HPLC) before MS analysis. pnas.org Specific LC-MS methods, such as selected reaction monitoring (SRM), allow for highly selective quantification by monitoring specific mass-to-charge (m/z) transitions of the parent ion to a fragment ion (e.g., m/z 259 > m/z 79 and 97 for hexose (B10828440) phosphates). pnas.org

Table 2: Example of LC-MS Parameters for Hexose Phosphate Analysis

Parameter Setting
Chromatography Column Hypercarb (porous graphitic carbon)
Mobile Phase Isocratic elution with 20 mM ammonium acetate (B1210297) and 2% methanol
Flow Rate 200 µL/min
MS Detection Mode Negative Ion
Analysis Method Selected Reaction Monitoring (SRM) & Selected Ion Monitoring (SIM)

| SRM Transition | m/z 259 -> m/z 79, m/z 97 |

This table outlines typical parameters for the separation and detection of hexose phosphate isomers like L-galactose-1-phosphate using LC-MS. Data adapted from Linster et al., 2007. pnas.org

Research into Potential Modulatory Effects of A-L-Galactose-1-Phosphate on Cellular Pathways in Controlled Experimental Systems

Accumulation of sugar phosphates can have significant modulatory or even toxic effects on various cellular processes. nih.gov While most research has focused on D-galactose-1-phosphate due to its role in galactosemia, evidence suggests that sugar phosphates can interfere with key enzymatic pathways.

One of the most studied targets is inositol (B14025) metabolism. Research has demonstrated that D-galactose-1-phosphate can act as a substrate for and an inhibitor of inositol monophosphatase (IMPase), a crucial enzyme for recycling myo-inositol, which is a key component of cellular signaling pathways involving phosphatidylinositol bisphosphate (PIP₂). nih.govmdpi.com Inhibition of IMPase can disrupt this signaling cascade. wikipathways.org A study identified that brain IMPase possesses galactose-1-phosphatase activity, suggesting a direct link between these two metabolic pathways. nih.gov

The L-galactose-1-phosphate phosphatase, central to the ascorbate pathway, has also been identified as a myo-inositol-1-phosphate phosphatase, albeit with a much higher affinity for L-gal-1-P. nih.govpnas.org This dual specificity suggests a potential for crosstalk and competitive inhibition between the L-galactose and inositol phosphate pools within the cell. The accumulation of L-galactose-1-phosphate could therefore potentially modulate the function of IMPase and related enzymes, thereby affecting inositol-dependent signaling pathways. nih.gov However, direct experimental evidence detailing the specific modulatory effects of L-galactose-1-phosphate on these pathways in controlled systems remains an area for further investigation.

Table of Compounds Mentioned

Compound Name Abbreviation
A-L-galactose-1-phosphate dipotassium (B57713) salt L-galactose-1-phosphate
L-galactose-1-phosphate L-gal-1-P
D-galactose-1-phosphate D-gal-1-P
L-ascorbic acid Vitamin C
Magnesium chloride MgCl₂
Nicotinamide adenine dinucleotide (oxidized) NAD⁺
Nicotinamide adenine dinucleotide (reduced) NADH
Guanosine triphosphate GTP
Guanosine diphosphate-L-galactose GDP-L-galactose
myo-inositol-1-phosphate
myo-inositol
Phosphatidylinositol bisphosphate PIP₂
L-gulono-γ-lactone
L-arabinose
L-ribulose
L-ribulose-5-phosphate
D-xylulose-5-phosphate

Biochemical and Biological Implications of A L Galactose 1 Phosphate Presence

Hypothesized Cellular Responses to the Accumulation or Introduction of A-L-Galactose-1-Phosphate

The introduction or accumulation of L-galactose-1-phosphate within a cellular environment is likely to elicit responses distinct from those observed with D-galactose-1-phosphate. Given that the enzymes of the primary galactose metabolic pathway, the Leloir pathway, are stereospecific for D-galactose and its derivatives, L-galactose-1-phosphate would not be a substrate for galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgbrighton.ac.ukwikipedia.org This would prevent its conversion to UDP-L-galactose and subsequent integration into mainstream glucose metabolism.

Consequently, the cellular responses to L-galactose-1-phosphate accumulation are hypothesized to be:

Limited Direct Metabolic Integration: The compound would likely not be readily metabolized through the Leloir pathway. Studies on L-sugars in rats suggest that some, like L-fructose and L-gulose, can contribute to energy metabolism, possibly through the action of gut microorganisms, while L-glucose does not. nih.gov The direct cellular metabolism of L-galactose in mammals is not well-documented.

Potential for Phosphatase-Mediated Hydrolysis: Cells possess various phosphatases that could potentially hydrolyze L-galactose-1-phosphate back to L-galactose and inorganic phosphate (B84403). This would be a detoxification mechanism to prevent the accumulation of an unusual sugar phosphate.

Osmotic Stress: If L-galactose-1-phosphate accumulates to high concentrations within the cell, it could contribute to an increase in intracellular osmotic pressure, potentially leading to cellular stress and swelling.

Phosphate Sequestration: The phosphorylation of L-galactose to L-galactose-1-phosphate, should it occur, would consume ATP and sequester inorganic phosphate. A significant accumulation of L-galactose-1-phosphate could theoretically lead to phosphate depletion, a phenomenon observed with high levels of D-galactose-1-phosphate.

Potential for Isomer-Specific Metabolic Dysregulation or Pathway Interference

The potential for L-galactose-1-phosphate to cause metabolic dysregulation is rooted in its nature as a stereoisomer of a key metabolic intermediate. While it is not a substrate for the primary enzymes of galactose metabolism, it could still interact with various cellular components in a non-productive manner.

Competitive Inhibition: It is plausible that L-galactose-1-phosphate could act as a competitive inhibitor for enzymes that bind D-galactose-1-phosphate or other structurally similar sugar phosphates. This inhibition would be dependent on the degree to which the enzyme's active site can accommodate the L-enantiomer. However, the high stereospecificity of enzymes like GALT makes significant inhibition less likely. wikipedia.org

Allosteric Regulation: L-galactose-1-phosphate could potentially bind to allosteric sites on various metabolic enzymes, altering their activity. This could lead to unforeseen disruptions in metabolic pathways that are not directly related to galactose metabolism.

Interference with Glycosylation: The biosynthesis of glycoproteins and glycolipids requires UDP-glucose and UDP-galactose. An accumulation of L-galactose-1-phosphate is unlikely to directly interfere with this process, as it is not a precursor for UDP-D-galactose. However, any secondary metabolic disturbances caused by the presence of L-galactose-1-phosphate could indirectly impact the availability of precursors for glycosylation.

Comparative Studies of L-Galactose-1-Phosphate Effects Versus D-Galactose-1-Phosphate Toxicity in Model Systems

Direct comparative studies on the toxicity of L-galactose-1-phosphate versus D-galactose-1-phosphate in model systems are scarce in scientific literature. The vast majority of research has focused on the D-isomer due to its clinical relevance in the genetic disorder galactosemia. nih.govnih.govwikipedia.org In this condition, a deficiency in the GALT enzyme leads to the accumulation of D-galactose-1-phosphate, which is associated with severe cellular toxicity. nih.govwikipedia.org

The toxicity of D-galactose-1-phosphate is thought to arise from several mechanisms, including the depletion of inorganic phosphate, inhibition of key metabolic enzymes, and the induction of oxidative stress. nih.gov

In contrast, the toxicity of L-galactose-1-phosphate is expected to be significantly lower in mammalian systems. This is because the enzymes that process D-galactose are highly specific to this stereoisomer. wikipedia.orgbrighton.ac.uk L-glucose, for example, is largely non-metabolizable by humans and is considered non-toxic. quora.com It is reasonable to extrapolate that L-galactose and its phosphorylated form would be similarly benign in terms of direct metabolic toxicity.

FeatureD-Galactose-1-PhosphateL-Galactose-1-Phosphate (Hypothesized)
Metabolism via Leloir Pathway YesNo
Substrate for GALT YesNo
Accumulation in Galactosemia YesNo
Toxicity in Mammals HighLow to negligible
Primary Toxic Mechanisms Phosphate depletion, enzyme inhibition, oxidative stressOsmotic stress (at high concentrations)

Mechanisms of Sugar-Phosphate Induced Inhibition of Glycolysis and Biosynthesis

The accumulation of sugar phosphates, particularly D-galactose-1-phosphate, can inhibit glycolysis and other biosynthetic pathways. D-galactose-1-phosphate has been shown to be an inhibitor of several enzymes:

Phosphoglucomutase (PGM): This enzyme catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. Inhibition of PGM by D-galactose-1-phosphate can disrupt both glycolysis and glycogenesis.

Glycogen (B147801) Phosphorylase: This enzyme is crucial for the breakdown of glycogen. Inhibition by D-galactose-1-phosphate can impair the mobilization of glucose from glycogen stores, potentially leading to hypoglycemia. nih.gov

Glucose-6-phosphate Dehydrogenase: This is the rate-limiting enzyme of the pentose (B10789219) phosphate pathway, which is essential for generating NADPH and precursors for nucleotide biosynthesis. Inhibition of this enzyme can lead to increased oxidative stress.

These inhibitory effects are a key aspect of the pathophysiology of galactosemia. nih.gov In contrast, L-galactose-1-phosphate is not expected to be a potent inhibitor of these enzymes due to their stereospecificity. The precise three-dimensional arrangement of the hydroxyl groups and the phosphate group on the D-isomer is critical for binding to the active or allosteric sites of these enzymes. The L-isomer, being a mirror image, would not fit correctly into these sites and is therefore unlikely to exert the same inhibitory effects. quora.comquora.com

Impact on Glycogen and Glucose Formation from Galactose Residues

The conversion of galactose to glucose and its storage as glycogen is a highly efficient process in healthy individuals, mediated by the Leloir pathway. D-galactose is first converted to D-galactose-1-phosphate, then to UDP-galactose, which is subsequently epimerized to UDP-glucose. UDP-glucose can then be used for glycogen synthesis or converted to glucose-1-phosphate and then glucose-6-phosphate for entry into glycolysis.

The accumulation of D-galactose-1-phosphate in galactosemia disrupts this process. The inhibition of phosphoglucomutase and UDP-glucose pyrophosphorylase (through UDP-galactose accumulation) can impair both the formation of glucose from galactose and the synthesis of glycogen. physiology.org Studies in rats have shown that a galactose load leads to a slower rate of glycogen synthesis compared to a glucose load, which may be partly explained by the competitive inhibition of UDP-glucose pyrophosphorylase by UDP-galactose. physiology.org

Advanced Methodologies and Future Research Directions for A L Galactose 1 Phosphate

Application of Isotope-Labeled A-L-Galactose-1-Phosphate in Metabolic Tracing and Flux Studies

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites through them. nih.govimmune-system-research.com The use of isotope-labeled A-L-galactose-1-phosphate, such as with ¹³C or ²H, allows researchers to track the fate of the L-galactose-1-phosphate molecule as it is processed within the cell.

Detailed Research Findings:

Metabolic flux analysis (MFA) relies on the introduction of a labeled substrate into a biological system and the subsequent measurement of the isotopic enrichment in downstream metabolites. nih.gov For instance, by providing cells with ¹³C-labeled L-galactose, the incorporation of these heavy isotopes into L-galactose-1-phosphate and subsequent products of the L-galactose pathway can be monitored. immune-system-research.com This approach provides a quantitative measure of the rate of synthesis and consumption of A-L-galactose-1-phosphate, offering a dynamic view of metabolic activity that is not achievable through static measurements of metabolite concentrations alone. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical platform for these studies, enabling the sensitive and specific detection of isotope-labeled metabolites. researchgate.netnih.gov By quantifying the relative abundance of different isotopologues of downstream products, researchers can infer the activity of the enzymes involved in L-galactose-1-phosphate metabolism.

Future applications in this area will likely involve more sophisticated labeling strategies and analytical techniques to provide greater spatial and temporal resolution of metabolic fluxes.

Labeled SubstrateAnalytical TechniqueKey FindingsReference
[¹³C₆]-α-D-galactose-1-phosphateLC-MS/MSQuantification of galactose-1-phosphate uridylyltransferase (GALT) enzyme activity. researchgate.netnih.gov
¹³C-labeled glucoseGC-MSElucidation of galactose-1-phosphate levels in erythrocytes for monitoring galactosemia. researchgate.net
[1-¹³C] or [2-¹³C] galactoseNMR SpectroscopyIdentification and quantification of galactose metabolites, including galactose-1-phosphate. nih.gov

Structural Biology Approaches (e.g., X-ray Crystallography, NMR) to Elucidate Enzyme-A-L-Galactose-1-Phosphate Complexes

Understanding the three-dimensional structure of enzymes in complex with their substrates is fundamental to elucidating their catalytic mechanisms. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the atomic-level details of these interactions.

Detailed Research Findings:

While a high-resolution crystal structure of an enzyme in complex with A-L-galactose-1-phosphate is not yet available, structural studies of enzymes involved in galactose metabolism have provided significant insights. For example, the crystal structure of human galactose-1-phosphate uridylyltransferase (GALT) has been solved, revealing the architecture of the active site where galactose-1-phosphate binds. nih.govnih.gov These structures serve as a basis for understanding how mutations can lead to diseases like galactosemia. nih.gov

Similarly, the crystal structures of L-galactose dehydrogenase from spinach and rice have been determined, shedding light on the enzyme that catalyzes a key step in the plant vitamin C biosynthesis pathway, which involves L-galactose. nih.govnih.gov These structural studies provide a framework for understanding substrate specificity and the catalytic mechanism.

NMR spectroscopy has been employed to study galactose metabolism in human lymphoblasts, allowing for the identification and quantification of various galactose metabolites, including galactose-1-phosphate. nih.gov NMR can also provide information about the dynamics of enzyme-substrate interactions in solution.

Future research will focus on obtaining high-resolution structures of enzymes from the L-galactose pathway, such as L-galactose-1-phosphate phosphatase, in complex with A-L-galactose-1-phosphate. This will provide a more complete picture of the molecular recognition and catalytic processes.

EnzymeOrganismMethodKey Structural InsightsReference
Galactose-1-Phosphate Uridylyltransferase (GALT)Homo sapiensX-ray CrystallographyReveals homodimer arrangement and a structural zinc-binding site. Provides a basis for understanding disease-causing mutations. nih.gov
Galactose-1-Phosphate Uridylyltransferase (GALT)Escherichia coliX-ray CrystallographyShows a homodimer with one zinc(II) and one iron(II) ion per subunit. nih.govresearchgate.net
L-Galactose Dehydrogenase (L-GDH)Spinacia oleracea (Spinach)X-ray CrystallographyFirst crystal structure of an L-galactose dehydrogenase, providing insights into the D-mannose/L-galactose pathway of vitamin C biosynthesis. nih.gov
L-Galactose Dehydrogenase (L-GalDH)Oryza sativa (Rice)X-ray CrystallographyHigh-resolution structure of a key enzyme in ascorbic acid biosynthesis. nih.gov
Galactose MutarotaseLactococcus lactisX-ray CrystallographyHigh-resolution structure of the enzyme in its apo form and complexed with D-galactose. wisc.edu

Computational Modeling and Systems Biology Approaches for Predicting L-Galactose Metabolic Network Interactions

Computational modeling and systems biology offer a powerful framework for understanding the complex and dynamic nature of metabolic networks. nih.gov By integrating experimental data into mathematical models, researchers can simulate the behavior of these networks and predict how they will respond to various perturbations. nih.gov

Detailed Research Findings:

Mathematical models of the galactose (GAL) metabolic network, particularly in yeast, have been instrumental in understanding the regulatory mechanisms that govern galactose metabolism. nih.govnih.gov These models, often based on a set of ordinary differential equations, can simulate the dynamic interactions between genes and proteins in the pathway. nih.gov They have been used to explore phenomena such as bistability, where the network can exist in two distinct steady states (on or off), which is crucial for cellular decision-making in fluctuating nutrient environments. nih.govresearchgate.net

Systems biology approaches combine experimental data with computational modeling to gain a holistic view of the metabolic network. nih.gov For example, transcriptomic and proteomic data can be integrated into network models to understand how the expression of genes and the abundance of proteins in the L-galactose pathway are coordinated. These models can predict the effects of genetic mutations or environmental changes on the flux through the pathway and the concentration of key metabolites like A-L-galactose-1-phosphate. nih.govnih.gov

Future directions in this field will involve the development of more comprehensive and multi-scale models that can link molecular-level events to cellular and organismal physiology.

Model TypeOrganism/SystemKey Predictions/InsightsReference
Mathematical Model (ODE-based)Yeast (Saccharomyces cerevisiae)Simulates the dynamics of the galactose metabolic regulation network and identifies critical elements contributing to natural variation. nih.gov
Computational ModelYeast GAL systemExplains the origin of transient bimodality and predicts the system's dependence on glucose and galactose inputs. researchgate.net
Mathematical ModelYeast Galactose NetworkUnravels properties of the network, including equilibrium and temporal responses to changing inputs, by combining genetic and metabolic branches. nih.gov
Systems Biology AnalysisYeast Galactose (GAL) NetworkInvestigates cellular memory and the role of interlocking regulatory feedback loops. nih.gov

Development of High-Throughput Screening Assays for Modulators of L-Galactose-1-Phosphate Metabolism

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target. nih.gov The development of HTS assays for enzymes involved in L-galactose-1-phosphate metabolism is crucial for identifying potential therapeutic agents or research tools.

Detailed Research Findings:

A robust, miniaturized HTS assay has been developed for human galactokinase (GALK), the enzyme that produces galactose-1-phosphate. nih.govnih.gov This assay was used to screen a library of 50,000 chemical compounds and identified several potential inhibitors of GALK. nih.gov Such inhibitors could be valuable for studying the pathological effects of elevated galactose-1-phosphate in conditions like classic galactosemia. nih.govresearchgate.net

The development of coupled enzyme assays provides another avenue for HTS. For example, a colorimetric assay for galactose-1-phosphate uridylyltransferase (GalT) has been developed by coupling its activity to a phosphatase that selectively hydrolyzes the product, glucose-1-phosphate. nih.gov This allows for the easy measurement of GalT activity using a simple colorimetric reagent.

Future efforts in this area will focus on developing HTS assays for other key enzymes in the L-galactose pathway, such as L-galactose-1-phosphate phosphatase. pnas.org The identification of specific modulators for these enzymes will provide valuable tools for dissecting the regulation of the pathway and could lead to new therapeutic strategies.

Assay TypeTarget EnzymePrincipleApplicationReference
Luminescence-based HTSHuman Galactokinase (GALK)Measures ATP consumption, which is inversely proportional to GALK activity.Screening for GALK inhibitors to potentially treat classic galactosemia. nih.govnih.gov
Coupled Colorimetric AssayGalactose-1-Phosphate Uridylyltransferase (GalT)GalT product (Glc-1-P) is hydrolyzed by a specific phosphatase (YidA), and the released phosphate (B84403) is measured colorimetrically.A simpler and potentially more efficient alternative to traditional GalT assays for diagnostics and research. nih.gov
Microplate-based Colorimetric AssayL-galactose-1-phosphate phosphatase (L-gal-1-Pase)Measures the phosphate formed by the hydrolysis of L-gal-1-P.Characterization of the enzyme and its activity. pnas.orgresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers verify the purity of α-L-galactose-1-phosphate dipotassium salt in experimental preparations?

  • Methodological Answer : Purity can be assessed using HPLC with a detection threshold of ≥98% . Impurity profiling should include quantification of glucose-1-phosphate (≤0.5 mol%) via ion-exchange chromatography or enzymatic assays . For isotopic variants (e.g., ¹³C₆-labeled compounds), mass spectrometry (MS) or nuclear magnetic resonance (NMR) is recommended to confirm isotopic enrichment and structural integrity .

Q. What are the optimal storage conditions to maintain the stability of α-L-galactose-1-phosphate dipotassium salt?

  • Methodological Answer : Store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles, which may hydrolyze the phosphate ester bond. Solubilized aliquots should be prepared in ultrapure water (50 mg/mL) and used immediately or stored at −80°C for short-term stability .

Q. How does the solubility of α-L-galactose-1-phosphate dipotassium salt impact experimental design?

  • Methodological Answer : The compound is highly water-soluble (50 mg/mL in water at 25°C), making it suitable for aqueous enzymatic assays . For non-polar systems, pre-dissolve in water before adding to organic solvents. Sonication at 37°C can enhance dissolution in viscous buffers .

Q. What is the role of α-L-galactose-1-phosphate dipotassium salt in galactose metabolism studies?

  • Methodological Answer : It serves as a key intermediate in the Leloir pathway, enabling researchers to study enzyme kinetics (e.g., galactose-1-phosphate uridylyltransferase) or model metabolic disruptions in galactosemia. Use cell lysates or purified enzymes (e.g., from E. coli or mammalian systems) to track substrate conversion via coupled assays with NAD(P)H detection .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C₆) of α-L-galactose-1-phosphate dipotassium salt enhance metabolic flux analysis?

  • Methodological Answer : ¹³C₆-labeled variants allow precise tracking of galactose metabolism in isotope-resolved metabolomics. Combine with LC-MS/MS to trace isotopic enrichment in downstream metabolites (e.g., UDP-galactose). Calibrate MS parameters to distinguish natural abundance ¹³C from labeled species .

Q. What experimental strategies address discrepancies in enzyme inhibition studies involving α-L-galactose-1-phosphate dipotassium salt?

  • Methodological Answer : Contradictory results may arise from stereoisomeric impurities (e.g., α-D vs. α-L forms). Validate compound stereochemistry via chiral chromatography or circular dichroism (CD). For enzyme assays, include controls with pure D-galactose-1-phosphate to rule out cross-reactivity .

Q. How can researchers model galactosemia pathogenesis using α-L-galactose-1-phosphate dipotassium salt?

  • Methodological Answer : Establish cell lines (e.g., hepatocytes or fibroblasts) with CRISPR-edited GALT mutations. Treat cells with α-L-galactose-1-phosphate dipotassium salt (0.1–1 mM) to mimic metabolite accumulation. Quantify toxicity via ATP depletion assays, reactive oxygen species (ROS) markers, or apoptosis pathways (e.g., caspase-3 activation) .

Q. What are the challenges in quantifying α-L-galactose-1-phosphate dipotassium salt in complex biological matrices?

  • Methodological Answer : Matrix interference (e.g., from phosphorylated sugars) requires selective extraction. Use methanol:water (80:20) for protein precipitation, followed by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS. Validate recovery rates using spiked internal standards (e.g., deuterated analogs) .

Methodological Notes

  • Stereochemical Specificity : Always confirm the α-L configuration using optical rotation or X-ray crystallography, as misassignment can invalidate enzyme-substrate studies .
  • Enzymatic Assay Design : For uridylyltransferase activity, couple with glucose-1,6-diphosphate to regenerate UDP-glucose, and monitor UDP-galactose formation via absorbance at 340 nm (NADH-linked assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.